Hydrogen Bond Acceptor Count: Ortho-Fluorine Differentiates Target from Non-Fluorinated Phenylcarbamoyl Analogs
The target compound possesses 4 hydrogen bond acceptor (HBA) sites versus 3 HBA for its closest non-fluorinated analog, 4-(2,5-dimethylphenylcarbamoyl)phenylboronic acid (CAS 913835-40-2). The additional HBA arises from the ortho-fluorine substituent, which is absent in the comparator. This difference alters the compound's capacity to engage in intermolecular hydrogen-bonding networks, affecting solubility, target binding, and chromatographic behavior [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor Count (PubChem Cactvs computed) |
|---|---|
| Target Compound Data | HBA = 4 (includes ortho-fluorine) |
| Comparator Or Baseline | 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid: HBA = 3 (no fluorine) |
| Quantified Difference | ΔHBA = +1 (33% increase in acceptor count) |
| Conditions | PubChem computed molecular descriptor; Cactvs 3.4.6.11 algorithm; validated across PubChem release cycles |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the additional HBA site directly impacts predicted binding pose diversity and solubility, making the target compound functionally non-interchangeable with non-fluorinated analogs.
- [1] PubChem. Compound Summary for CID 73995841: 5-(2,5-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1449142-54-4 (accessed 2026-05-10). View Source
- [2] PubChem. Compound Summary for CID 44119163: 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44119163 (accessed 2026-05-10). View Source
